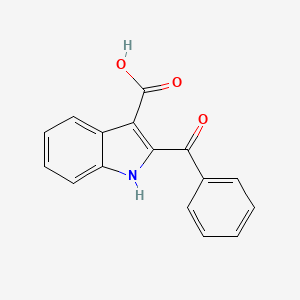

2-benzoyl-1H-indole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole-3-carboxylic acid derivatives, which includes 2-Benzoyl-1H-indole-3-carboxylic acid, has been a subject of research. Recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives, are highlighted . Some new sulfonamide-based indole derivatives were synthesized by using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis

The molecular formula of 2-Benzoyl-1H-indole-3-carboxylic acid is C16H11NO3 . The average mass is 265.263 Da and the monoisotopic mass is 265.073883 Da .Chemical Reactions Analysis

Indole derivatives, including 2-Benzoyl-1H-indole-3-carboxylic acid, have been synthesized for various applications. For instance, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Physical And Chemical Properties Analysis

2-Benzoyl-1H-indole-3-carboxylic acid is a white crystalline solid with a melting point of 195-197 °C.科学的研究の応用

Defense Mechanism in Plants

Indolic secondary metabolites, including derivatives of indole-3-carboxylic acid, play an important role in pathogen defense in cruciferous plants . They are synthesized from tryptophan and contribute to the plant’s resistance against a number of fungal pathogens .

Herbicidal Activity

Indole-3-carboxylic acid derivatives have been studied for their potential as herbicides . These compounds have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous and monocotyledonous plants .

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This suggests potential applications in the development of new treatments for HIV.

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be used in the development of new drugs for pain management and inflammation treatment.

Marine Antifouling Coating

Indole-1-carboxylic acid aryl esters have been studied for their potential as marine antifouling coatings . These coatings could help prevent the accumulation of organisms on the surfaces of ships and other marine structures.

Plant Growth Regulation

Indole-3-carboxylic acid derivatives have been studied for their auxin-like properties . Auxins are a class of phytohormones that play essential roles in the plant life cycle. These compounds could potentially be used for plant growth regulation and weed control applications .

Safety And Hazards

特性

IUPAC Name |

2-benzoyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(10-6-2-1-3-7-10)14-13(16(19)20)11-8-4-5-9-12(11)17-14/h1-9,17H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODYTMDGIKINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359169 |

Source

|

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzoyl-1H-indole-3-carboxylic acid | |

CAS RN |

74588-82-2 |

Source

|

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)